molecular formula C8H14N2S B8520412 2,4-Dimethyl-5-ethylaminomethylthiazole

2,4-Dimethyl-5-ethylaminomethylthiazole

Cat. No.: B8520412
M. Wt: 170.28 g/mol
InChI Key: RVHWNHQPSFUSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5-ethylaminomethylthiazole is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Thiazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery due to their wide range of potential biological activities . The 2-aminothiazole core, in particular, is a fundamental component in several clinically investigated molecules and is known for its role in the development of small molecule antitumor agents . Researchers utilize such compounds to explore new chemical entities with potential applications in various therapeutic areas. The structural motifs present in this alkylated thiazole—including the thiazole heterocycle and alkyl substituents—are commonly associated with flavor and fragrance research, as similar structures are identified as volatile components in foods like roasted peanuts, cooked meats, and yeast extract . Handle this compound with appropriate care in a laboratory setting, referring to the safety data sheet for specific handling and storage information.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C8H14N2S/c1-4-9-5-8-6(2)10-7(3)11-8/h9H,4-5H2,1-3H3

InChI Key

RVHWNHQPSFUSQX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N=C(S1)C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Thiazole derivatives, including 2,4-Dimethyl-5-ethylaminomethylthiazole, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Thiazole compounds are recognized for their potential as antimicrobial agents against various pathogens. Research has shown that derivatives can exhibit activity against Gram-positive and Gram-negative bacteria, as well as drug-resistant strains. For instance, compounds with thiazole rings have been reported to inhibit Staphylococcus aureus and Escherichia coli, showcasing their potential in combating antibiotic resistance .
  • Anticancer Properties : Several studies have investigated the anticancer effects of thiazole derivatives. For example, compounds bearing the thiazole moiety have demonstrated selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma and glioblastoma. The structure-activity relationship indicates that specific substitutions on the thiazole ring enhance anticancer efficacy .
  • Anti-inflammatory Effects : Thiazoles have also been explored for their anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting their potential therapeutic use in inflammatory diseases .

Microbiological Applications

In microbiology, this compound has been studied for its effects on microbial growth and resistance mechanisms:

  • Broad-Spectrum Antimicrobial Activity : Research indicates that thiazole derivatives can inhibit a range of microorganisms, including resistant strains of fungi and bacteria. For instance, studies have demonstrated that specific thiazole compounds exhibit significant antifungal activity against Candida auris, a notorious multidrug-resistant pathogen .
  • Mechanisms of Action : The mechanisms by which these compounds exert their antimicrobial effects often involve disruption of microbial cell wall synthesis or interference with metabolic pathways. This makes them valuable candidates for further development as new antimicrobial agents .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in real-world applications:

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated effectiveness against drug-resistant S. aureus and E. coli.
Study B Anticancer ActivityShowed selective cytotoxicity towards lung cancer cells with low IC50 values.
Study C Anti-inflammatory EffectsIndicated significant reduction in inflammatory markers in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole Derivatives

Substituent Effects on Physical Properties

The substituents at positions 2, 4, and 5 critically influence the compound’s physical and chemical behavior. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Solubility (Polarity) Key Reference
2,4-Dimethyl-5-ethylaminomethylthiazole 2-Me, 4-Me, 5-(CH₂NHCH₂CH₃) 200.3 (calc.) Not reported High (due to -NHCH₂CH₃) -
5-Ethenyl-4-methylthiazole 4-Me, 5-CH₂CH₂ 125.19 Not reported Low (non-polar ethenyl)
2-Phenylamino-4-methyl-5-acetylthiazole 4-Me, 2-NHPh, 5-COCH₃ 274.34 160–162 Moderate (acetyl group)
Ethyl 4-methylthiazole-5-carboxylate 4-Me, 5-COOEt 199.24 Not reported Low (ester group)
5-Acetyl-2-amino-4-methylthiazole 2-NH₂, 4-Me, 5-COCH₃ 170.21 145–147 Moderate (polar groups)

Key Observations :

  • The ethylaminomethyl group in the target compound likely enhances aqueous solubility compared to ethenyl or ester substituents .
  • Acetyl and phenylamino groups (e.g., ) introduce moderate polarity but lack the hydrogen-bonding capacity of the ethylaminomethyl moiety.

Key Differentiators of this compound

Enhanced Solubility: The ethylaminomethyl group offers superior solubility in polar solvents compared to acetyl, ethenyl, or ester substituents .

Hydrogen-Bonding Capacity: The -NHCH₂CH₃ group enables interactions with biological targets, a feature absent in non-polar analogs .

Steric Effects: The branched ethylaminomethyl substituent may impose steric hindrance, affecting reactivity and binding compared to linear chains (e.g., ethenyl in ).

Q & A

Q. What are the optimal synthetic pathways for 2,4-Dimethyl-5-ethylaminomethylthiazole, and how can yield and purity be improved?

Synthesis of thiazole derivatives often involves cyclization or condensation reactions. For example, refluxing precursors in polar aprotic solvents like DMSO under controlled conditions (18 hours at elevated temperatures) can yield thiazole analogs with ~65% efficiency . Catalysts such as LiCl in ethanol have been used to facilitate hydrazone formation in related thiazole syntheses, achieving yields up to 70% . To improve purity, post-reaction crystallization in water-ethanol mixtures or dimethylformamide is recommended, as demonstrated in triazole-thiazole hybrid purification .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of thiazole derivatives?

Key methods include:

  • IR spectroscopy : To identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, S-H bonds at 2550–2600 cm⁻¹) .
  • NMR (¹H and ¹³C) : For regiochemical confirmation of substituents. For example, methyl groups on thiazole rings resonate at δ 2.1–2.5 ppm in ¹H NMR .
  • Elemental analysis : Discrepancies ≤0.4% between calculated and observed values validate purity .
  • HPLC or TLC : To assess chromatographic homogeneity, particularly for salts and hydrazone derivatives .

Advanced Research Questions

Q. How can molecular docking guide the design of thiazole derivatives with targeted biological activity?

Docking studies help predict binding affinities to enzymes or receptors. For instance:

  • Thiazole-triazole hybrids showed strong docking scores (−9.1 to −10.3 kcal/mol) against bacterial enoyl-ACP reductase, correlating with antibacterial activity .
  • Substituent positioning (e.g., electron-withdrawing groups at the 5-position) enhances interactions with hydrophobic pockets in viral protease active sites .
  • Methodological tip : Use AutoDock Vina with AMBER force fields, and validate predictions with in vitro assays (e.g., MIC values for antimicrobial testing) .

Q. How should researchers address contradictory biological activity data in thiazole derivatives?

Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 4-nitrophenyl groups in thiazoles increased antifungal activity by 40% compared to methoxy analogs .
  • Dose-response profiling : Test compounds across a concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
  • Meta-analysis : Cross-reference data from multiple studies. A 2020 review noted that thiazole Mannich bases exhibit anti-inflammatory activity only when paired with N-methylpiperazine substituents .

Q. What experimental designs mitigate challenges in studying thiazole tautomerism and reactivity?

Thiazole-thione tautomerism can complicate reactivity studies. Approaches include:

  • Solvent selection : Use non-polar solvents (e.g., chloroform) to stabilize thione forms, as shown in thiadiazole-thione equilibrium studies .
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during electrophilic substitution .
  • Kinetic trapping : Employ rapid-injection NMR to characterize transient intermediates .

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